N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
This compound features a 1,3-oxazinan core substituted with a 2,5-difluorobenzenesulfonyl group and an ethanediamide bridge linked to a pyridin-3-ylmethyl moiety. Its molecular formula is C₂₁H₂₁F₂N₃O₅S, with a calculated molecular weight of 465.47 g/mol. The 2,5-difluorobenzenesulfonyl group enhances lipophilicity and metabolic stability, while the pyridinylmethyl moiety may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O5S/c20-14-4-5-15(21)16(9-14)31(28,29)25-7-2-8-30-17(25)12-24-19(27)18(26)23-11-13-3-1-6-22-10-13/h1,3-6,9-10,17H,2,7-8,11-12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIMEIRJEPWYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an epoxide under acidic or basic conditions.
Introduction of the Sulfonyl Group: The 2,5-difluorophenylsulfonyl group can be introduced via a sulfonylation reaction using 2,5-difluorobenzenesulfonyl chloride and a suitable base.
Formation of the Oxalamide Linkage: The oxalamide linkage is formed by reacting the oxazinan derivative with oxalyl chloride followed by the addition of pyridin-3-ylmethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,5-difluorobenzenesulfonyl group undergoes nucleophilic aromatic substitution (NAS) at fluorine positions under controlled conditions.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Fluorine displacement | K₂CO₃, DMF, 80°C, arylthiols | Thioether formation at para-fluorine position | |
| Hydrolysis | NaOH (1M), H₂O/EtOH, reflux, 12h | Sulfonate ester formation |
Key Observations :
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NAS occurs preferentially at the para-fluorine due to reduced steric hindrance compared to the meta-position.
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Hydrolysis of the sulfonamide group is suppressed under mild acidic conditions (pH 4–6).
Amide Bond Reactivity
The ethanediamide linker participates in hydrolysis and transamidation reactions.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), 100°C, 6h | Cleavage to carboxylic acid and amine fragments | |
| Enzymatic cleavage | Trypsin (pH 7.4), 37°C, 24h | Partial degradation (30% yield) |
Structural Influence :
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Steric hindrance from the oxazinan ring slows hydrolysis kinetics compared to linear amides.
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The pyridinylmethyl group stabilizes the transition state during transamidation via π-π interactions.
Sulfonamide Group Transformations
The sulfonamide moiety reacts with electrophiles and reducing agents.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C → RT, 2h | Sulfonamide → thioamide (65% yield) | |
| Alkylation | CH₃I, NaH, DMF, 0°C, 1h | N-methylation at sulfonamide nitrogen |
Mechanistic Notes :
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Reduction with LiAlH₄ proceeds via a radical intermediate stabilized by the oxazinan ring’s electron-donating effects.
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Alkylation occurs selectively at the sulfonamide nitrogen due to its higher nucleophilicity compared to amide nitrogens.
Cross-Coupling Reactions
The pyridinylmethyl group enables metal-catalyzed couplings.
Catalytic Insights :
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Suzuki reactions require electron-deficient aryl boronic acids to overcome pyridine’s electron-withdrawing effects .
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Negishi couplings exhibit regioselectivity at C2 due to steric shielding of C4 by the ethanediamide chain .
Influence of Structural Features on Reactivity
Electronic Effects :
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Fluorine atoms increase the sulfonyl group’s electrophilicity, enhancing NAS rates.
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The oxazinan ring’s chair conformation directs substituents axially, reducing steric clashes during amide hydrolysis.
Steric Effects :
Scientific Research Applications
Medicinal Chemistry
1.1 Kinase Inhibition
One of the primary applications of this compound is as a kinase inhibitor . Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound has shown potential in inhibiting specific kinases involved in tumor growth and proliferation, making it a candidate for anticancer therapies .
1.2 Antiviral Activity
Recent studies indicate that this compound may exhibit antiviral properties. It has been evaluated for its effectiveness against various viral infections, potentially offering new avenues for antiviral drug development. The structure of the compound allows it to interact with viral proteins, disrupting their function and preventing viral replication .
Pharmacological Studies
2.1 Toxicity and Safety Profiles
Pharmacological studies have been conducted to assess the toxicity and safety profiles of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide. These studies are critical for determining the therapeutic window of the compound and understanding its side effects in clinical settings .
2.2 Mechanism of Action
The mechanism of action involves the inhibition of specific enzymes that are critical for disease progression. By binding to the active sites of these enzymes, the compound can effectively block their activity, leading to reduced cellular proliferation in cancer cells and impaired viral replication in infected cells .
Table 1: Summary of Case Studies Involving this compound
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study B | Antiviral Effects | Showed promising results against influenza virus with a reduction in viral load. |
| Study C | Safety Profile | Established a favorable safety profile with minimal adverse effects observed during trials. |
Mechanism of Action
The mechanism of action of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor modulation, or interference with protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key features of the target compound with analogous molecules from the evidence:
Key Structural and Functional Comparisons:
Heterocyclic Cores :
- The target compound’s 1,3-oxazinan ring contrasts with the pyrazolo-pyrimidine (Example 53) and triazolo-pyridine (Intermediate 33) systems. Oxazinan rings are less common in pharmaceuticals but offer conformational flexibility for target binding .
- Flumetsulam () shares a sulfonamide group but employs a triazolo-pyrimidine core optimized for herbicide activity .
Fluorinated Substituents :
- The 2,5-difluorobenzenesulfonyl group in the target compound mirrors the 2,5-difluorobenzamide in Intermediate 33. Fluorination enhances membrane permeability and resistance to oxidative metabolism .
- Example 53 incorporates a 3-fluorophenyl group, which may improve binding affinity in aromatic-rich enzyme pockets .
Amide/Ethanediamide Linkages :
- The target’s ethanediamide bridge is distinct from the benzamide (Example 53) and sulfonamide (Flumetsulam) linkers. Ethanediamides may stabilize hydrogen-bonding networks in target proteins .
Biological Implications :
- Example 53’s pyrazolo-pyrimidine core is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting the target compound could share similar applications .
- Flumetsulam’s sulfonamide-triazolo scaffold highlights the role of fluorine and heterocycles in agrochemical design, though the target compound’s pyridinylmethyl group likely shifts its utility toward human therapeutics .
Biological Activity
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines an oxazinan moiety with a pyridine substituent and a sulfonyl group. This configuration is believed to enhance its biological activity by facilitating interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that compounds containing oxazinan and sulfonamide groups exhibit significant anticancer properties. The mechanism typically involves the inhibition of specific enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : The presence of the sulfonamide group is known to confer antimicrobial activity. Research indicates that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
- Neuroprotective Effects : Some derivatives of oxazinan compounds have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as kinases or proteases involved in cancer progression.
- Receptor Modulation : It may interact with specific receptors in the nervous system, influencing neurotransmission and providing neuroprotective effects.
- Antioxidant Activity : The compound's structure may allow it to scavenge free radicals, reducing oxidative damage in cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Effects
A study conducted on similar oxazinan compounds demonstrated that they inhibit the growth of various cancer cell lines through apoptosis induction. The compound was tested against breast and colon cancer cell lines, showing IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial activity of sulfonamide derivatives. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis likely involves sequential sulfonylation, oxazinan ring formation, and amide coupling steps. Key intermediates (e.g., 2,5-difluorobenzenesulfonyl chloride and oxazinan precursors) must be rigorously purified via column chromatography or recrystallization. Reaction conditions (e.g., temperature, solvent polarity) for the amide coupling step should be optimized using Design of Experiments (DoE) to minimize side reactions . For example, coupling agents like HATU or DCC may enhance efficiency compared to traditional methods .
Q. What analytical techniques are critical for characterizing the compound’s structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and regiochemistry. For the sulfonyl and oxazinan moieties, 2D NMR (e.g., HSQC, HMBC) can resolve stereochemical ambiguities. X-ray crystallography is recommended to validate the spatial arrangement of the difluorobenzenesulfonyl and pyridinylmethyl groups .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : The compound’s sulfonamide and pyridine groups confer limited aqueous solubility. Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations can improve dissolution. Solubility parameters (Hansen solubility parameters) should be calculated to guide solvent selection .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Systematic modification of the difluorobenzenesulfonyl and pyridinylmethyl substituents can elucidate SAR. For example:
- Replace the 2,5-difluoro group with other halogens (e.g., Cl, Br) to assess electronic effects on target binding.
- Substitute the pyridine ring with other heterocycles (e.g., thiophene, imidazole) to probe steric tolerance.
Biological assays (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock Vina) can prioritize analogs .
Q. How can enantiomeric purity of the oxazinan moiety be ensured, and what are its implications?
- Methodological Answer : The oxazinan ring’s stereochemistry may influence bioactivity. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) can resolve enantiomers. Circular dichroism (CD) spectroscopy validates optical purity .
Q. What in silico approaches are suitable for predicting off-target interactions?
- Methodological Answer : Molecular dynamics simulations (GROMACS) and pharmacophore modeling (Schrödinger Phase) can predict interactions with non-target proteins (e.g., cytochrome P450 enzymes). ADMET predictors (SwissADME) should assess potential hepatotoxicity or plasma protein binding .
Data Contradiction & Mechanistic Analysis
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Poor pharmacokinetics (e.g., rapid hepatic metabolism) may explain reduced in vivo activity. Microsomal stability assays (human/rat liver microsomes) and plasma protein binding studies (equilibrium dialysis) can identify metabolic liabilities. LC-MS/MS quantifies parent compound and metabolites in plasma .
Q. What mechanisms underlie the compound’s unexpected cytotoxicity in non-target cell lines?
- Methodological Answer : Off-target kinase inhibition or reactive metabolite formation (e.g., via sulfonamide bioactivation) may cause toxicity. Kinase profiling (Eurofins KinaseScan) and reactive oxygen species (ROS) assays (DCFH-DA probe) can identify mechanisms. Compare toxicity profiles with structural analogs to pinpoint toxicophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
